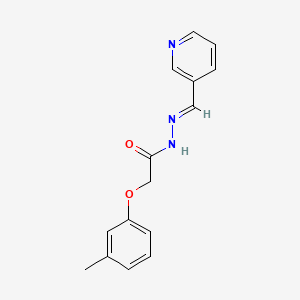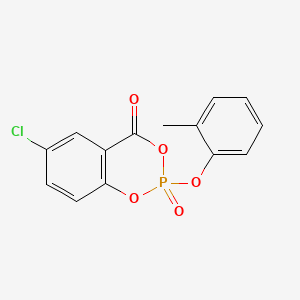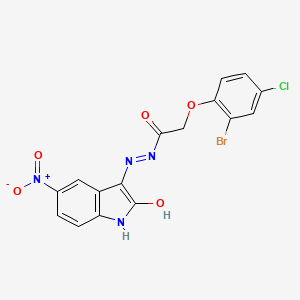![molecular formula C21H14BrN3O5 B3856321 4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3856321.png)
4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
Descripción general
Descripción
4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBCB and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NBCB is not fully understood. However, it has been proposed that NBCB exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
NBCB has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of genes involved in apoptosis and cell cycle arrest. NBCB has also been found to induce the expression of p21, a protein that plays a crucial role in the regulation of the cell cycle. In addition, NBCB has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBCB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying intracellular processes. NBCB also has high specificity and affinity for its target proteins, making it a useful probe for studying protein function. However, NBCB has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, NBCB has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of NBCB. One area of interest is the development of NBCB derivatives with improved anticancer activity and selectivity. Another area of interest is the study of NBCB in combination with other anticancer agents to improve efficacy and reduce toxicity. In addition, the use of NBCB as a tool for studying protein-ligand interactions and protein function in vivo is an area of potential future research. Finally, the development of novel materials based on NBCB is an area of interest in material science.
Aplicaciones Científicas De Investigación
NBCB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, NBCB has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, NBCB has been used as a tool to study protein-ligand interactions. It has been found to bind to proteins with high affinity and specificity, making it a useful probe for studying protein function. In material science, NBCB has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-8-6-15(7-9-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)16-2-1-3-18(12-16)25(28)29/h1-13H,(H,24,26)/b23-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHQHIEFARCFY-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)


![N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)


![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol](/img/structure/B3856357.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)